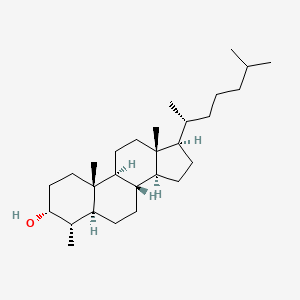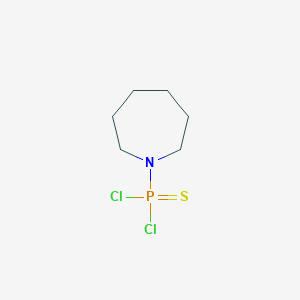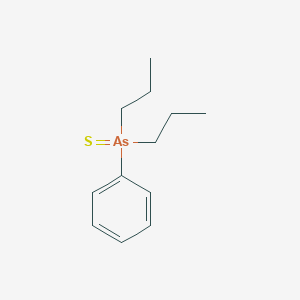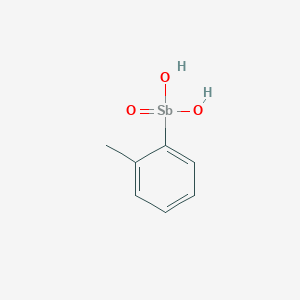
(2-Methylphenyl)stibonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)stibonic acid is an organoantimony compound characterized by the presence of a stibonic acid group attached to a 2-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)stibonic acid typically involves the reaction of antimony trichloride with 2-methylbenzenediazonium chloride in the presence of a concentrated hydrochloric acid solution. This reaction yields the desired stibonic acid as a yellow fine crystal . The reaction conditions are crucial for obtaining a high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the stibonic acid to lower oxidation state compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)stibonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Mecanismo De Acción
The mechanism by which (2-Methylphenyl)stibonic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its bioactivity against bacteria may involve disrupting cell wall synthesis or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Methylphenyl)stibonic acid include other stibonic acids such as:
- Phenylstibonic acid
- p-Tolylstibonic acid
- 4-Azobenzenephenylstibonic acid
Uniqueness
This compound is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other stibonic acids and can lead to different applications and properties.
Propiedades
Número CAS |
20971-61-3 |
|---|---|
Fórmula molecular |
C7H9O3Sb |
Peso molecular |
262.90 g/mol |
Nombre IUPAC |
(2-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
YTSRWLCIMHECGK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1[Sb](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


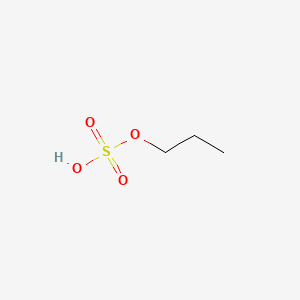
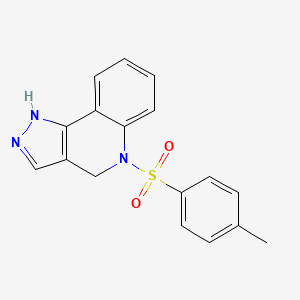
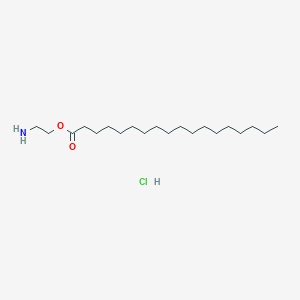
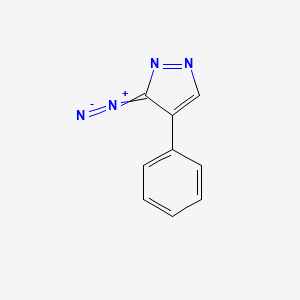
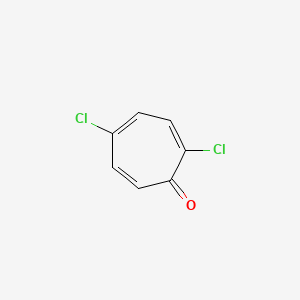
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
